molecular formula C23H25N7O2S B6548687 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946286-01-7

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548687
CAS No.: 946286-01-7
M. Wt: 463.6 g/mol
InChI Key: XBQIOFOZXOMZQE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.17904424 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article consolidates existing research findings regarding its biological activity, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity. The presence of a piperazine ring is known to enhance pharmacological properties, while the sulfonyl and triazole moieties may play critical roles in its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, research has shown that certain derivatives of sulfonamides demonstrate broad-spectrum antibacterial and antifungal activities. The mechanism of action often involves inhibition of bacterial DNA gyrase and cell wall synthesis, which could also be applicable to our compound of interest.

  • Case Study : A study reported the synthesis of various triazole derivatives that showed promising antimicrobial activity against Staphylococcus aureus and Candida albicans. The compounds were evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations that inhibit microbial growth significantly .
CompoundMIC (µg/mL)Activity
Compound A16Antibacterial
Compound B32Antifungal

Antiviral Activity

The antiviral potential of related compounds has been documented in several studies. For example, triazole derivatives have been shown to inhibit various viruses by interfering with viral replication mechanisms.

  • Research Findings : A study highlighted the effectiveness of certain synthesized compounds against Herpes simplex virus types 1 and 2. The antiviral activity was attributed to the ability of these compounds to disrupt viral entry or replication processes .
Virus TypeIC50 (µM)Effectiveness
HSV-110Moderate
HSV-215Moderate

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored. These compounds have been shown to induce apoptosis in cancer cells through various pathways.

  • Research Overview : In vitro studies demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspases leading to programmed cell death .
Cell LineIC50 (µM)Mechanism of Action
MCF-720Apoptosis
HeLa25Caspase Activation

Properties

IUPAC Name

7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2S/c1-16-4-7-19(8-5-16)30-23-21(26-27-30)22(24-15-25-23)28-10-12-29(13-11-28)33(31,32)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQIOFOZXOMZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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